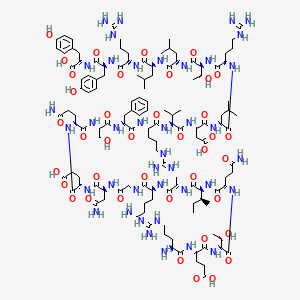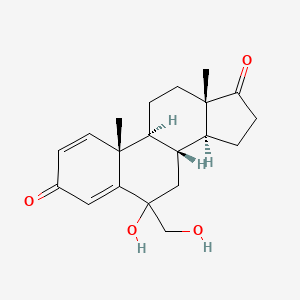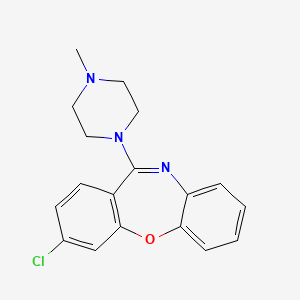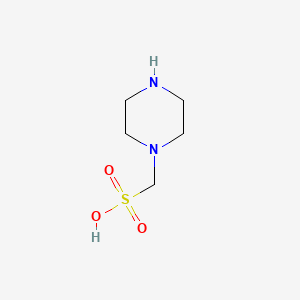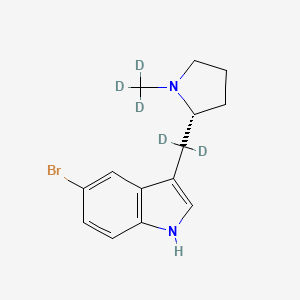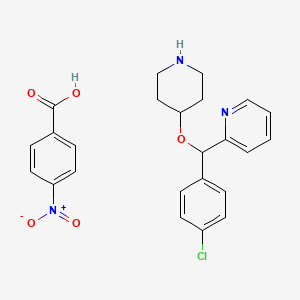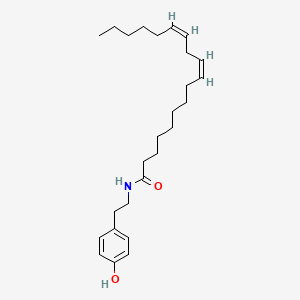
Termitomycamide E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Termitomycamide E is a fatty acid amide isolated from the mushroom Termitomyces titanicus. This compound is known for its ability to suppress endoplasmic reticulum stress and shows significant protective activity against T. titanicus-toxicity . This compound has a molecular formula of C26H41NO2 and a molecular weight of 399.61 g/mol .
Wissenschaftliche Forschungsanwendungen
Termitomycamide E has several scientific research applications, including :
Chemistry: Used as a model compound to study fatty acid amides and their chemical properties.
Biology: Investigated for its role in suppressing endoplasmic reticulum stress and its protective activity against T. titanicus-toxicity.
Medicine: Potential therapeutic applications in treating conditions related to endoplasmic reticulum stress, such as neurodegenerative diseases.
Industry: Explored for its potential use in developing new pharmaceuticals and bioactive compounds.
Wirkmechanismus
Termitomycamide E exerts its effects by suppressing endoplasmic reticulum stress. The compound interacts with molecular targets involved in the endoplasmic reticulum stress pathway, thereby reducing stress-induced cell death . The exact molecular targets and pathways are still under investigation, but it is believed that this compound modulates the activity of key proteins involved in the stress response .
Biochemische Analyse
Biochemical Properties
Termitomycamide E interacts with various enzymes and proteins involved in the endoplasmic reticulum stress pathway . The nature of these interactions is primarily inhibitory, leading to the suppression of endoplasmic reticulum stress .
Cellular Effects
This compound has a profound impact on cellular processes. It influences cell function by suppressing endoplasmic reticulum stress , which can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules involved in the endoplasmic reticulum stress pathway . This leads to enzyme inhibition, changes in gene expression, and ultimately, the suppression of endoplasmic reticulum stress .
Metabolic Pathways
This compound is involved in the endoplasmic reticulum stress pathway
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Termitomycamide E can be synthesized from linoleic acid and tyrosamine. The synthesis involves the following steps :
- Linoleic acid is reacted with 1,1’-carbonyldiimidazole in dichloromethane at room temperature for 1 hour under an inert atmosphere.
- Tyrosamine is then added to the reaction mixture and stirred for an additional 2 hours at room temperature under an inert atmosphere.
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through laboratory synthesis and extraction from the mushroom Termitomyces titanicus .
Analyse Chemischer Reaktionen
Types of Reactions: Termitomycamide E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the amide or phenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fatty acid amides, while reduction can produce reduced derivatives of this compound .
Vergleich Mit ähnlichen Verbindungen
. These compounds share similar structures and biological activities but differ in their specific fatty acid chains and functional groups. Compared to other Termitomycamides, Termitomycamide E is unique due to its specific fatty acid chain and its significant protective activity against T. titanicus-toxicity .
Similar Compounds:
- Termitomycamide A
- Termitomycamide B
- Termitomycamide C
- Termitomycamide D
These compounds are also isolated from the mushroom Termitomyces titanicus and share similar biological activities .
Eigenschaften
IUPAC Name |
(9Z,12Z)-N-[2-(4-hydroxyphenyl)ethyl]octadeca-9,12-dienamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(29)27-23-22-24-18-20-25(28)21-19-24/h6-7,9-10,18-21,28H,2-5,8,11-17,22-23H2,1H3,(H,27,29)/b7-6-,10-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSNNDBVDQFVEG-HZJYTTRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B586458.png)



